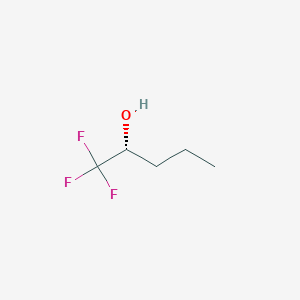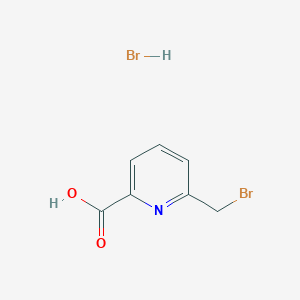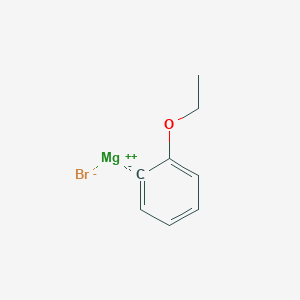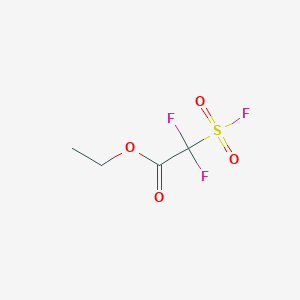
(2R)-1,1,1-Trifluoropentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1,1,1-Trifluoropentan-2-ol, also known as 2-trifluoropentanol (TFPA), is a fluorinated alcohol with a wide range of applications in both industrial and scientific research. TFPA has become an increasingly popular reagent due to its low toxicity, high reactivity, and low cost. It is used as a solvent, a reactant, and a catalyst in various reactions, and its unique properties have enabled researchers to explore a variety of new applications. In
Aplicaciones Científicas De Investigación
TFPA has been used in a variety of scientific research applications. It has been used as a solvent for a range of reactions, including nucleophilic aromatic substitution and Grignard reactions. It has also been used as a catalyst in the synthesis of complex molecules, such as natural products and pharmaceuticals. In addition, TFPA has been used in the synthesis of fluorinated polymers and in the synthesis of fluorinated surfactants.
Mecanismo De Acción
TFPA is a polar compound, and its unique properties enable it to act as a solvent, a reactant, and a catalyst in various reactions. Its polar nature allows it to act as a solvent for a range of organic and inorganic compounds, and its low toxicity and low cost make it an ideal choice for many applications. As a reactant, TFPA can act as an electrophile or a nucleophile, depending on the reaction conditions. As a catalyst, TFPA can facilitate the formation of new bonds between molecules, and it can also accelerate the rate of a reaction.
Biochemical and Physiological Effects
TFPA has been studied for its potential biochemical and physiological effects. In vitro studies have shown that TFPA can inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, TFPA has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This suggests that TFPA may have potential therapeutic applications in the treatment of certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFPA has a number of advantages for lab experiments. It is a low-toxicity, low-cost reagent, and it is readily available. It is also a highly reactive reagent, and it can be used in a variety of reactions. However, TFPA also has some limitations. It is a volatile compound, and it can be difficult to handle. In addition, it can react with some other compounds, and it can be difficult to remove from the reaction mixture.
Direcciones Futuras
TFPA has a wide range of potential applications in both industrial and scientific research. In the future, TFPA could be used as a solvent for the synthesis of complex molecules, such as natural products and pharmaceuticals. It could also be used as a catalyst in the synthesis of fluorinated polymers and surfactants. In addition, TFPA could be used in the development of new therapeutic agents for the treatment of neurological disorders. Finally, TFPA could be used as an inhibitor of acetylcholinesterase, which could have potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders.
Métodos De Síntesis
TFPA is synthesized from 1,1,1-trifluoro-2-bromopentane and sodium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by evaporation of the solvent. The reaction can be carried out at room temperature, and the reaction time is typically between 20-30 minutes. The yield of the reaction is usually high, and the product is usually of high purity.
Propiedades
IUPAC Name |
(2R)-1,1,1-trifluoropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXJROCLUIYGSE-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1,1,1-trifluoropentan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)
![[6-(Methoxycarbonyl)naphthalen-2-yl]boronic acid](/img/structure/B6302453.png)




